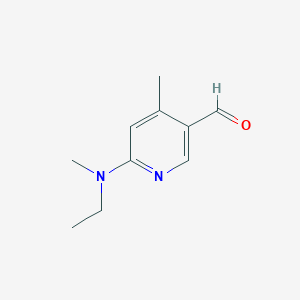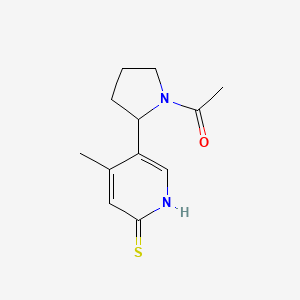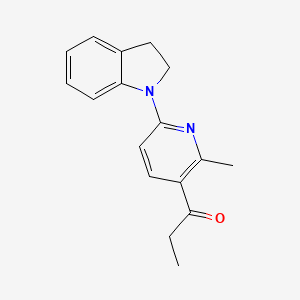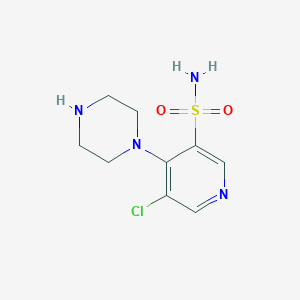![molecular formula C14H15N3OS B11802853 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole typically involves the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone in methanol, using glacial acetic acid as a catalyst. This reaction proceeds through nucleophilic addition and dehydration processes, resulting in the formation of the pyrazole ring . The product is then characterized using techniques such as 1H and 13C NMR spectroscopy and single-crystal X-ray structure determination .
Analyse Chemischer Reaktionen
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the pyrazole and benzothiazole rings.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of enzyme activities, interference with DNA replication, and induction of apoptosis in cancer cells . The compound’s structure allows it to fit into the active sites of enzymes and receptors, making it a versatile molecule for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole include other pyrazole and benzothiazole derivatives. Some examples are:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine: This compound has similar structural features and biological activities.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]pyridine: An isomer with slightly different properties.
Benzo[d]thiazole derivatives: These compounds share the benzothiazole core and exhibit various biological activities.
The uniqueness of this compound lies in its specific combination of pyrazole and benzothiazole rings, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H15N3OS |
|---|---|
Molekulargewicht |
273.36 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methoxy-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H15N3OS/c1-8-5-6-11(18-4)12-13(8)19-14(15-12)17-10(3)7-9(2)16-17/h5-7H,1-4H3 |
InChI-Schlüssel |
UJOHOWDDYBKNBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3C(=CC(=N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















